![molecular formula C19H14ClFN4OS B2566532 N-(2-(2-(4-clorofenil)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)-3-fluorobenzamida CAS No. 894050-15-8](/img/structure/B2566532.png)
N-(2-(2-(4-clorofenil)tiazolo[3,2-b][1,2,4]triazol-6-il)etil)-3-fluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H14ClFN4OS and its molecular weight is 400.86. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los derivados de tiazolo[3,2-a]pirimidina, incluidos aquellos con un anillo tiazolo sustituido en posición 2, han demostrado una alta actividad antitumoral . Estos compuestos podrían servir potencialmente como andamios prometedores para el diseño de nuevos fármacos anticancerígenos.
- La investigación ha demostrado que ciertos derivados de tiazolo[3,2-a]pirimidina exhiben actividad antibacteriana. Estos compuestos podrían explorarse más a fondo por su potencial en la lucha contra las infecciones bacterianas .
- Los derivados de tiazolo[3,2-a]pirimidina se han investigado por sus propiedades antiinflamatorias. Comprender sus mecanismos de acción e interacciones con las vías inflamatorias podría conducir a nuevas estrategias terapéuticas .
- Aunque los estudios específicos sobre el compuesto que mencionaste son limitados, las tiazolo[3,2-a]pirimidinas relacionadas se han evaluado por sus efectos antinociceptivos (alivian el dolor) . Se justifica una mayor exploración para evaluar el potencial de este compuesto en el manejo del dolor.
- El grupo metileno activo (C2H2) en los derivados de tiazolo[3,2-a]pirimidin-3(2H)-ona es altamente reactivo hacia los reactivos electrófilos . Los investigadores pueden explorar estrategias de funcionalización para modificar este grupo para aplicaciones específicas.
Actividad Antitumoral
Propiedades Antibacterianas
Efectos Antiinflamatorios
Actividad Antinociceptiva
Inhibición de la Línea Celular Cancerosa
Funcionalización del Grupo Metileno Activo
En resumen, este compuesto es prometedor en oncología, investigación antimicrobiana y estudios antiinflamatorios. Sin embargo, se necesitan más investigaciones para liberar su máximo potencial en estos diversos campos. 🌟 . Si necesita más información o tiene preguntas adicionales, ¡no dude en preguntar!
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Compounds with similar structures have been reported to exhibit anticancer properties , suggesting that this compound may also target cancer cells.
Mode of Action
The exact mode of action of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide It is mentioned that the compound showed superior top1 inhibitory activity . Top1, or topoisomerase I, is an enzyme that alters the supercoiling of DNA, and its inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Pathways
The biochemical pathways affected by N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Given its potential anticancer properties and top1 inhibitory activity , it can be inferred that this compound may affect DNA replication and transcription pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Result of Action
The molecular and cellular effects of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-fluorobenzamide Based on its potential anticancer properties and top1 inhibitory activity , it can be inferred that this compound may induce DNA damage, cell cycle arrest, and apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4OS/c20-14-6-4-12(5-7-14)17-23-19-25(24-17)16(11-27-19)8-9-22-18(26)13-2-1-3-15(21)10-13/h1-7,10-11H,8-9H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAZDGYJCNYSCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
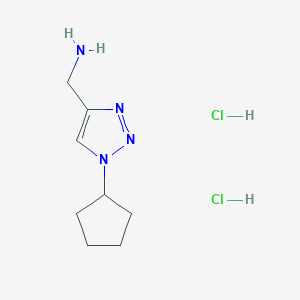
![2-(benzylthio)-3-(4-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2566450.png)
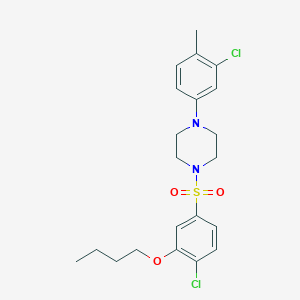
![6-ethoxy-N-[(4-fluorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2566455.png)
![1-(2-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2566456.png)
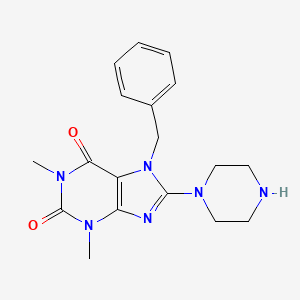
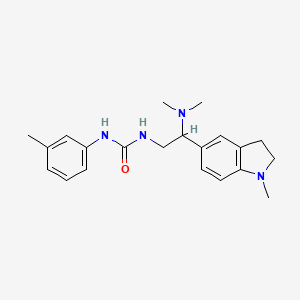
![N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2566460.png)
![2-(5-methoxy-2-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2566461.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2566462.png)
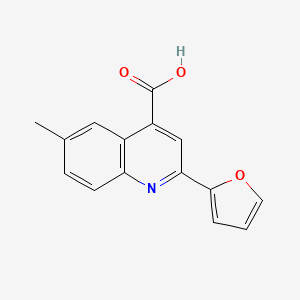

![N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2566468.png)

